molecular formula C8H9ClN8 B2980462 N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide CAS No. 477852-41-8

N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide

Cat. No.: B2980462
CAS No.: 477852-41-8
M. Wt: 252.67
InChI Key: OOSHUSPNFYLWFB-UHFFFAOYSA-N
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Description

N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom, a triazole ring, and an ethanimidohydrazide moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by chlorination to introduce the chlorine substituent. The triazole ring can be synthesized separately and then coupled with the pyridazine derivative through a hydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.

    Reduction: Reduction reactions could modify the functional groups or the overall structure of the compound.

    Substitution: The chlorine atom on the pyridazine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary based on the desired transformation, including factors like temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents at the chlorine position.

Scientific Research Applications

N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.

    Medicine: Exploration as a potential pharmaceutical agent with antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazides with pyridazine or triazole rings, such as:

  • N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide
  • N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanohydrazide

Uniqueness

The uniqueness of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHUSPNFYLWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NN=C1N/N=C(/CN2C=NC=N2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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